molecular formula C6H11ClN2O B2791449 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride CAS No. 2241139-90-0

2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride

Cat. No.: B2791449
CAS No.: 2241139-90-0
M. Wt: 162.62
InChI Key: CJZJFSPBWXNRHR-UHFFFAOYSA-N
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Description

2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with ethylene oxide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 2-(3-Methyl-1H-pyrazol-1-yl)ethanone.

    Reduction: 2-(3-Methyl-1H-pyrazol-1-yl)ethane.

    Substitution: 2-(3-Methyl-1H-pyrazol-1-yl)ethyl halides.

Scientific Research Applications

2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in various chemical processes.

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol
  • 2-(3-Methyl-1H-pyrazol-1-yl)-1-phenylethanol
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol

Comparison: 2-(3-Methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethan-1-ol moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the methyl group and the hydroxyl group can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-6-2-3-8(7-6)4-5-9;/h2-3,9H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZJFSPBWXNRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241139-90-0
Record name 2-(3-methyl-1H-pyrazol-1-yl)ethan-1-ol hydrochloride
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